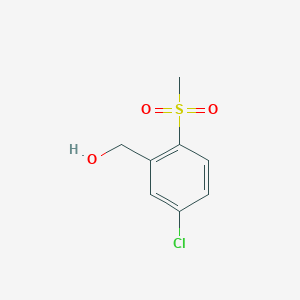
(5-Chloro-2-(methylsulfonyl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-(methylsulfonyl)phenyl)methanol: is an organic compound with the molecular formula C₈H₉ClO₃S It is characterized by the presence of a chloro group, a methylsulfonyl group, and a hydroxymethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-(methylsulfonyl)phenyl)methanol typically involves the chlorination of a suitable precursor followed by the introduction of the methylsulfonyl group. One common method involves the reaction of 5-chloro-2-nitrobenzyl alcohol with dimethyl sulfoxide (DMSO) and a base, such as sodium hydride, to introduce the methylsulfonyl group. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (5-Chloro-2-(methylsulfonyl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxymethyl group to a methyl group.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed:
Oxidation: Formation of 5-chloro-2-(methylsulfonyl)benzaldehyde or 5-chloro-2-(methylsulfonyl)benzoic acid.
Reduction: Formation of 5-chloro-2-(methylsulfonyl)toluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (5-Chloro-2-(methylsulfonyl)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial or anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (5-Chloro-2-(methylsulfonyl)phenyl)methanol and its derivatives depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and methylsulfonyl groups can influence the compound’s binding affinity and specificity towards molecular targets.
Comparación Con Compuestos Similares
- (5-Chloro-2-(methylthio)phenyl)methanol
- (5-Chloro-2-(methylsulfonyl)phenyl)ethanol
- (5-Chloro-2-(methylsulfonyl)phenyl)acetic acid
Uniqueness: (5-Chloro-2-(methylsulfonyl)phenyl)methanol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability
Propiedades
Fórmula molecular |
C8H9ClO3S |
|---|---|
Peso molecular |
220.67 g/mol |
Nombre IUPAC |
(5-chloro-2-methylsulfonylphenyl)methanol |
InChI |
InChI=1S/C8H9ClO3S/c1-13(11,12)8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 |
Clave InChI |
XVDVZLNWAQPTQU-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C=C(C=C1)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


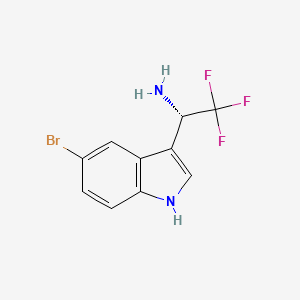
![N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine](/img/structure/B14032289.png)
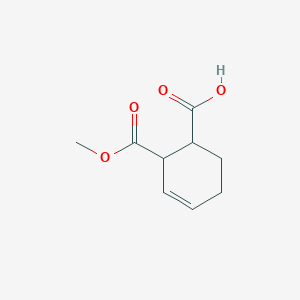
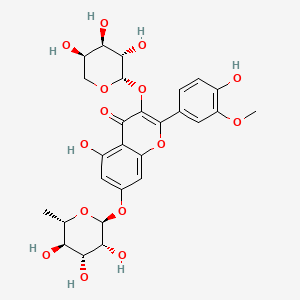



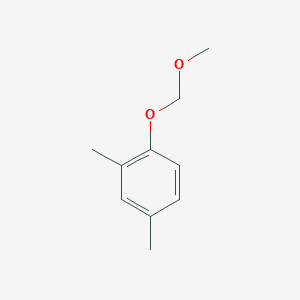
![(6-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14032333.png)

![3-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B14032350.png)

![N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide](/img/structure/B14032359.png)

